5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile
Overview
Description
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the molecular formula C₉H₅ClN₄ and a molecular weight of 204.62 g/mol . It is characterized by the presence of a chloro-substituted benzene ring and a triazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile involves the reaction of 5-chloro-2-nitrobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid to form the triazole ring . The reaction conditions typically include heating the mixture to reflux for several hours to ensure complete cyclization.
Another method involves the reaction of 5-chloro-2-bromobenzonitrile with sodium azide, followed by cyclization with copper(I) iodide as a catalyst . This method also requires heating to reflux and careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control to ensure consistent product quality . Purification of the final product is achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The triazole ring can be oxidized to form triazole N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate.
Oxidation Reactions: Conducted in aqueous or organic solvents with hydrogen peroxide or other oxidizing agents.
Reduction Reactions: Performed in anhydrous solvents like tetrahydrofuran (THF) with lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted benzonitriles with various functional groups.
Oxidation Reactions: Formation of triazole N-oxides.
Reduction Reactions: Formation of amines from the nitrile group.
Scientific Research Applications
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes . Additionally, the chloro and nitrile groups can enhance the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(1H-1,2,3-triazol-1-yl)benzonitrile: Similar structure but with a different triazole ring, leading to different chemical properties and reactivity.
5-Chloro-2-(1H-1,2,4-triazol-3-yl)benzonitrile: Another isomer with the triazole ring attached at a different position, affecting its biological activity.
5-Chloro-2-(1H-1,2,4-triazol-4-yl)benzonitrile: Similar compound with the triazole ring attached at the fourth position, resulting in unique chemical and biological properties.
Uniqueness
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs . The presence of the chloro and nitrile groups, along with the triazole ring, makes it a versatile intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFCJUEHJISMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619080 | |
Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449758-31-0 | |
Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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